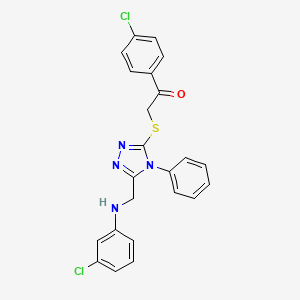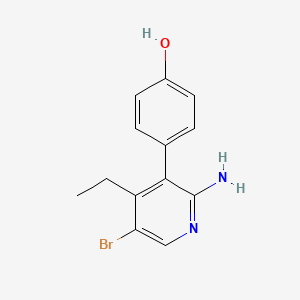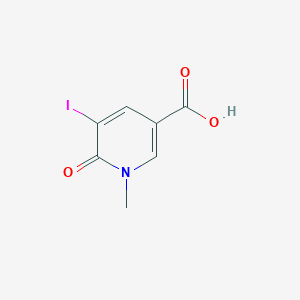
1-(4-Chlorophenyl)-2-((5-(((3-chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Clorofenil)-2-((5-(((3-clorofenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)etanona es un compuesto orgánico complejo que presenta un anillo de triazol, grupos clorofenilo y un enlace tioéter.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(4-Clorofenil)-2-((5-(((3-clorofenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)etanona normalmente implica múltiples pasos:
Formación del Anillo de Triazol: El anillo de triazol puede sintetizarse mediante una reacción de ciclización que implica derivados de hidracina y aldehídos o cetonas adecuados en condiciones ácidas o básicas.
Introducción de Grupos Clorofenilo: Los grupos clorofenilo se pueden introducir mediante reacciones de sustitución aromática nucleófila.
Formación del Enlace Tioéter: El enlace tioéter se forma haciendo reaccionar un tiol con un electrófilo adecuado, como un haluro de alquilo.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían optimizar las rutas sintéticas anteriores para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y los rendimientos, así como la utilización de catalizadores para mejorar las tasas de reacción y la selectividad.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(4-Clorofenil)-2-((5-(((3-clorofenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)etanona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir en los grupos clorofenilo o en el anillo de triazol.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores.
Sustitución: Nucleófilos como aminas o tioles, y electrófilos como haluros de alquilo.
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción podría conducir a la formación de alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-(4-Clorofenil)-2-((5-(((3-clorofenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)etanona tiene varias aplicaciones de investigación científica:
Química Medicinal: La estructura del compuesto sugiere un potencial como farmacóforo para diseñar nuevos fármacos, particularmente aquellos que se dirigen a enzimas o receptores involucrados en las vías de las enfermedades.
Ciencia de Materiales: Sus propiedades químicas únicas lo convierten en un candidato para el desarrollo de nuevos materiales con características electrónicas u ópticas específicas.
Estudios Biológicos: El compuesto se puede utilizar para estudiar las interacciones entre pequeñas moléculas y macromoléculas biológicas, como proteínas o ácidos nucleicos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Clorofenil)-2-((5-(((3-clorofenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)etanona implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a cambios en los procesos y vías celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(4-Clorofenil)-2-((5-(((3-clorofenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)etanona
- 4-(4-Clorofenil)-5-metil-1H-pirazol-3-amina
- 5-Amino-1-(3-clorofenil)-1H-pirazol-4-carbonitrilo
Singularidad
1-(4-Clorofenil)-2-((5-(((3-clorofenil)amino)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)etanona es único debido a su combinación de un anillo de triazol, grupos clorofenilo y un enlace tioéter. Esta estructura única confiere propiedades químicas y biológicas específicas que lo diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C23H18Cl2N4OS |
|---|---|
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
2-[[5-[(3-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C23H18Cl2N4OS/c24-17-11-9-16(10-12-17)21(30)15-31-23-28-27-22(29(23)20-7-2-1-3-8-20)14-26-19-6-4-5-18(25)13-19/h1-13,26H,14-15H2 |
Clave InChI |
CDTSRVGPCJPWGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CNC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)


![1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B11783891.png)


![2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11783911.png)




![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)


